molecular formula C11H10ClN3O2 B12315362 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine

1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12315362
M. Wt: 251.67 g/mol
InChI Key: PFDPWTKLUOELOK-UHFFFAOYSA-N
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Description

1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine is a compound that features a benzodioxole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to the combination of the benzodioxole and pyrazole rings, along with the chlorine substitution

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-[(7-chloro-1,3-benzodioxol-5-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H10ClN3O2/c12-8-3-7(4-9-11(8)17-6-16-9)5-15-10(13)1-2-14-15/h1-4H,5-6,13H2

InChI Key

PFDPWTKLUOELOK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CN3C(=CC=N3)N)Cl

Origin of Product

United States

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